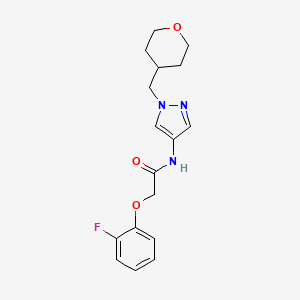

2-(2-fluorophenoxy)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide

Beschreibung

2-(2-Fluorophenoxy)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide is a synthetic acetamide derivative featuring a 2-fluorophenoxy group and a tetrahydro-2H-pyran-4-ylmethyl-substituted pyrazole core. The fluorinated aromatic ring may enhance metabolic stability and target binding, while the tetrahydro-2H-pyran moiety could improve solubility and bioavailability . This compound shares synthetic pathways with other pyrazole-acetamide derivatives, such as Suzuki-Miyaura cross-coupling reactions (as seen in and ) .

Eigenschaften

IUPAC Name |

2-(2-fluorophenoxy)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O3/c18-15-3-1-2-4-16(15)24-12-17(22)20-14-9-19-21(11-14)10-13-5-7-23-8-6-13/h1-4,9,11,13H,5-8,10,12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCKFIECHWJYYDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CN2C=C(C=N2)NC(=O)COC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide typically involves multiple steps:

Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate acylating agent to form the 2-fluorophenoxy intermediate.

Synthesis of the Pyrazolyl Intermediate: Concurrently, the pyrazolyl intermediate is synthesized by reacting a suitable hydrazine derivative with an aldehyde or ketone.

Coupling Reaction: The fluorophenoxy intermediate is then coupled with the pyrazolyl intermediate under specific conditions, often involving a base and a coupling reagent.

Introduction of the Tetrahydropyran Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-fluorophenoxy)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophilic substitution using sodium hydroxide in aqueous ethanol.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with varying functional groups.

Wissenschaftliche Forschungsanwendungen

2-(2-fluorophenoxy)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2-fluorophenoxy)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Analogous Acetamide Derivatives

Physicochemical Properties

- Lipophilicity: The target compound’s fluorophenoxy group balances lipophilicity and polarity, whereas dichlorophenyl () or benzotriazolyl () analogs may exhibit higher logP values, affecting absorption .

- Solubility : The tetrahydro-2H-pyran substituent in the target compound likely improves aqueous solubility compared to purely aromatic analogs (e.g., ). Thiazole-containing derivatives () may exhibit intermediate solubility due to heterocyclic polarity .

Biologische Aktivität

2-(2-fluorophenoxy)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide, identified by its CAS number 2034611-64-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H20FN3O3, with a molecular weight of 333.36 g/mol. The structure includes a fluorophenoxy group and a tetrahydro-2H-pyran moiety, which are significant for its biological activity.

Research indicates that compounds similar to 2-(2-fluorophenoxy)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide may act as inhibitors of the ALK5 receptor (activin-like kinase 5), which is implicated in various pathological conditions including cancer and fibrosis. Inhibition of ALK5 has been shown to reduce tumor growth and fibrosis in preclinical models .

Antitumor Activity

In studies involving derivatives of pyrazole, compounds similar to the target compound exhibited significant antitumor effects. For example, one study demonstrated that a related pyrazole derivative inhibited ALK5 autophosphorylation with an IC50 value of 25 nM, indicating potent inhibitory activity . This suggests that 2-(2-fluorophenoxy)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide may also possess similar antitumor properties.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that compounds within this chemical class have favorable profiles, showing good oral bioavailability and low toxicity in animal models. For instance, administration of a related compound at 30 mg/kg led to significant tumor growth inhibition without severe side effects .

Study on ALK5 Inhibition

A notable study evaluated the effects of several pyrazole derivatives on ALK5 inhibition. Among these, one compound demonstrated an IC50 value of 74.6 nM in NIH3T3 cell assays, indicating its potential utility in therapeutic applications targeting TGF-beta signaling pathways .

Anticonvulsant Activity

Another research effort investigated the anticonvulsant properties of compounds with similar structures. One derivative showed considerable activity in both PTZ and MES models, suggesting that the presence of the fluorophenoxy group may enhance neuroprotective effects through modulation of benzodiazepine receptors .

Summary Table of Biological Activities

| Activity | Related Compounds | IC50 Values | Effects |

|---|---|---|---|

| ALK5 Inhibition | Pyrazole derivatives | 25 nM (8h) | Tumor growth inhibition |

| Antitumor Activity | Similar pyrazole compounds | 74.6 nM | Reduced cell proliferation |

| Anticonvulsant Activity | 2-substituted oxadiazoles | Not specified | Neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.